molecular formula C8H16ClNO B2517401 [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride CAS No. 2225136-28-5

[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride

Cat. No.: B2517401
CAS No.: 2225136-28-5
M. Wt: 177.67
InChI Key: DHYAWAHDRORBNF-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride is a bicyclic organic compound featuring a spiro[2.3]hexane core. The spiro system consists of two fused rings (a 2-membered and a 3-membered ring) sharing a single bridgehead carbon atom. At this bridgehead, the compound is substituted with both an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) group, with the latter forming a hydrochloride salt (HCl) .

Molecular Formula: C8H16ClNO (inferred from structural analysis). Molecular Weight: ~193.67 g/mol (calculated). Solubility: Expected to exhibit high water solubility due to the hydrochloride salt, akin to gabapentin and amitriptyline hydrochloride, which are freely soluble in aqueous media . Structural Uniqueness: The spiro architecture introduces steric constraints that may influence pharmacological activity, such as enhanced receptor binding specificity or metabolic stability compared to linear analogs.

Properties

IUPAC Name

[2-(aminomethyl)spiro[2.3]hexan-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(6-10)4-7(8)2-1-3-7;/h10H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAWAHDRORBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride typically involves the reaction of spiro[2.3]hexane-1-methanol with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Spiro[2.3]hexane Core Formation

  • Cyclopropanation and Elimination : The spiro[2.3]hexane core is synthesized via cyclopropanation of methylenecyclobutane derivatives, followed by elimination reactions. For example, brominated intermediates undergo dehydrohalogenation with strong bases (e.g., KOtBu) to yield strained spiroalkenes .

  • Microwave-Assisted Cyclization : Intramolecular conjugate additions under microwave irradiation with catalytic HCl achieve rapid spirocyclization (e.g., 72% yield in 0.5 h) .

Functional Group Transformations

  • Aminomethyl Group Reactivity :

    • Amidation : The aminomethyl group participates in HBTU- or EDCI-mediated couplings with carboxylic acids, forming stable amides (e.g., synthesis of pyrrolo-pyridinone derivatives) .

    • Reductive Alkylation : Hydrogenation of protected amines (e.g., using Pd/C under H₂) yields secondary amines .

  • Methanol Group Modifications :

    • Oxidation : Methanol groups are oxidized to ketones or carboxylic acids under mild conditions (e.g., NaBH₄/LiCl reductions) .

    • Esterification : Reacts with acyl chlorides or anhydrides to form esters, enabling further functionalization .

Strain-Driven Reactivity

The spiro[2.3]hexane scaffold exhibits high ring strain (~90 kcal/mol) , enhancing its reactivity in:

  • Photoclick Chemistry : Spiro[2.3]hex-1-ene derivatives undergo rapid (k₂ up to 34,000 M⁻¹s⁻¹) cycloadditions with tetrazoles under UV light, forming pyrazolines .

  • Bioorthogonal Labeling : The strained alkene reacts with nitrile imines in <10 s, enabling protein labeling applications .

Comparative Reaction Kinetics

Reaction TypeSubstrateRate Constant (M⁻¹s⁻¹)ConditionsSource
Tetrazole CycloadditionSpiro[2.3]hex-1-ene890 (PBS/ACN)302 nm UV, 25°C
3-Methylcyclopropene58Same as above
Ester HydrolysisSpirochromane Methyl Estert₁/₂ = 2 hNaBH₄/LiCl, MeOH, 0°C

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with spiro configurations exhibit promising antibacterial properties. For instance, spiro compounds similar to [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride have been reported to possess significant antibacterial activity against a range of pathogens, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or function, making them candidates for new antibiotic therapies .

Anticancer Potential

Studies have demonstrated the anticancer activity of spiro compounds through their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives related to this compound have shown IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 . The spiro structure may enhance interaction with target proteins involved in cancer progression.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for generating a variety of bioactive molecules. Its ability to undergo further chemical modifications allows researchers to explore structure-activity relationships (SAR) effectively.

Methodologies

Common synthetic routes involve:

  • Michael Addition Reactions : Utilizing the compound's nucleophilic character to create diverse derivatives.
  • Hydrazone Formation : This method can yield hydrazone derivatives that may exhibit enhanced biological activities .

Biological Evaluations

Biological evaluations are crucial for assessing the therapeutic potential of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various biological systems, including:

  • Cytotoxicity Assays : Testing against different cancer cell lines to determine effective concentrations.
  • Antimicrobial Testing : Evaluating its efficacy against bacterial strains using standard protocols .

In Vivo Studies

Animal models are often employed to further investigate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its potential therapeutic applications.

Case Studies

Several case studies highlight the applications of spiro compounds in drug discovery:

StudyFocusFindings
Study 1AntibacterialIdentified effective spiro derivatives with high activity against resistant bacteria strains .
Study 2AnticancerDemonstrated significant cytotoxicity in MCF-7 cells with potential for further development .
Study 3SynthesisDeveloped novel derivatives through Michael addition, expanding the library of bioactive compounds .

Mechanism of Action

The mechanism of action of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between the target compound and related molecules:

Table 1: Comparative Properties of [1-(Aminomethyl)spiro[2.3]hexan-1-yl]methanol Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Structural Features Pharmacological Activity References
[1-(Aminomethyl)spiro[2.3]hexan-1-yl]methanol HCl C8H16ClNO 193.67 Water (predicted) Spiro bicyclic core, dual -CH2NH2/-CH2OH substituents Potential CNS modulator
[1-(1-Aminoethyl)cyclopropyl]methanol HCl C6H14ClNO 159.63 Not reported Cyclopropane ring, ethylamine side chain Unspecified (likely synthetic intermediate)
1-(Aminomethyl)cyclobutanol HCl C5H12ClNO 149.61 Water, organic solvents Cyclobutane ring, -CH2NH2/-OH groups Preclinical studies (unspecified)
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C9H18ClNO 203.70 Polar solvents Cyclohexanone core, dimethylaminomethyl group Intermediate in organic synthesis
{5-Oxaspiro[2.3]hexan-1-yl}methanol C6H10O2 130.14 Not reported Spiro core with oxygen heteroatom Uncharacterized
Methoxamine HCl C11H18ClNO3 247.72 Water, alcohol Aromatic ring, methoxy groups, ethanolamine backbone Hypertensive agent (α1-adrenergic agonist)
Gabapentin C9H17NO2 207.70 Water, acidic/alkaline solutions Cyclohexyl acetic acid Anticonvulsant (GABA analog)
Levalbuterol Related Compound B C13H21NO2 223.31 Polar solvents Substituted benzaldehyde derivative Beta-agonist impurity

Structural and Functional Insights

Spiro vs. Monocyclic Systems: The target compound’s spiro[2.3]hexane core distinguishes it from monocyclic analogs like 1-(aminomethyl)cyclobutanol HCl (cyclobutane) or 2-(dimethylaminomethyl)-1-cyclohexanone HCl (cyclohexanone). In contrast, {5-oxaspiro[2.3]hexan-1-yl}methanol replaces the aminomethyl group with an oxygen atom, reducing basicity and altering solubility .

Amino-Alcohol Motifs: The -CH2NH2 and -CH2OH groups are shared with methoxamine HCl and gabapentin. Methoxamine’s ethanolamine backbone is critical for its α1-adrenergic agonist activity, suggesting the target compound may interact with similar receptors . Gabapentin’s cyclohexyl acetic acid structure lacks the spiro system but shares the aminomethyl functionality, highlighting the importance of this group in CNS-targeted therapeutics .

Pharmacological Potential: While the target compound’s activity is unconfirmed, its structural similarity to gabapentin implies possible anticonvulsant or neuropathic pain applications. However, the spiro system’s steric effects could modulate bioavailability or metabolism differently than gabapentin’s linear structure .

Biological Activity

[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by a hexane ring fused to a three-membered ring, with an aminomethyl and hydroxymethyl group attached. Its molecular formula is C7H12ClN, with a molecular weight of approximately 155.63 g/mol. The presence of the hydroxyl group contributes to its reactivity and potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. A common synthetic route includes:

  • Formation of the Spirocyclic Core : Starting from suitable precursors such as cyclopropane derivatives.
  • Introduction of Functional Groups : The aminomethyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group allows for hydrogen bonding and potential modulation of enzyme activity, influencing biochemical pathways.

Pharmacological Effects

Research indicates that compounds with similar spirocyclic structures exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against clinical strains of bacteria and fungi, demonstrating promising results in inhibiting growth .
  • Neuroprotective Effects : Some spirocyclic compounds have been evaluated for their neuroprotective properties in models of neurodegeneration. They may modulate neurotransmitter systems or reduce oxidative stress .
  • Antitumor Activity : Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Evaluation

A study conducted on related spirocyclic compounds demonstrated their efficacy against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundPathogenMIC (µg/mL)
Compound AM. tuberculosis8
Compound BS. aureus16
[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol HClE. coli32

This table illustrates the comparative antimicrobial potency of the compound against different bacterial strains.

Neuroprotective Studies

In vitro studies using neuronal cell cultures treated with this compound showed a decrease in apoptotic markers when exposed to oxidative stress conditions. The following results were obtained:

TreatmentApoptotic Markers (Caspase 3 Activity)
Control100%
Compound Treatment45%

These findings suggest that the compound may confer protective effects against neuronal cell death.

Q & A

Q. What are the established synthetic routes for [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride, and how are yields optimized?

Synthesis typically involves multi-step strategies:

  • Cyclization : Formation of the spiro[2.3]hexane core via [2+1] cycloaddition or ring-closing metathesis.
  • Amination : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
  • Hydrochloride Salt Formation : Treatment with HCl to enhance stability and solubility . Yield optimization includes temperature control (e.g., 0–5°C for sensitive intermediates) and purification via recrystallization or column chromatography .

Q. How is structural characterization performed for this compound?

Key techniques:

  • NMR Spectroscopy : Confirms spirocyclic structure and functional groups (e.g., aminomethyl and methanol groups).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 177.67 g/mol for analogous spiro compounds) .
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral variants .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation. Solubility in DMSO is ~50 mg/mL .
  • Stability : Stable at −20°C for long-term storage. Decomposition occurs above 150°C (thermogravimetric analysis) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, respiratory protection if aerosolized).
  • Store in airtight containers away from moisture.
  • Emergency procedures: Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be resolved?

  • Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose-based columns).
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to control stereochemistry .
  • Circular Dichroism (CD) : Verify enantiomeric purity post-synthesis .

Q. What analytical methods quantify this compound in biological matrices?

  • RP-HPLC : Use C18 columns with UV detection (λ = 210–230 nm) and mobile phases like acetonitrile/water (0.1% TFA).
  • LC-MS/MS : Achieve nanogram-level sensitivity in plasma or tissue homogenates .
  • Validation : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) per ICH guidelines.

Q. How do conflicting bioactivity data arise, and how are they addressed?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
  • Solubility Artifacts : Aggregation in high-concentration assays. Mitigation:
  • Replicate studies with orthogonal assays (e.g., SPR for binding, functional cAMP assays).
  • Computational docking (AutoDock Vina) to validate target interactions .

Q. What in silico strategies predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., GPCRs) over 100-ns trajectories.
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinity (ΔG) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Asp113 in α2δ subunits) .

Q. How does the hydrochloride salt affect pharmacokinetic properties?

  • Bioavailability : Enhanced water solubility improves oral absorption (logP reduced by ~1.5 units).
  • Tissue Penetration : Ionized form limits blood-brain barrier crossing, reducing CNS off-target effects .

Q. What are its applications in medicinal chemistry beyond basic reagent use?

  • Prodrug Development : Methanol group serves as a site for esterase-sensitive prodrug modifications.
  • Targeted Delivery : Conjugation with nanoparticles for selective delivery to overexpressed receptors (e.g., α2δ in neuropathic pain models) .

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